3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine
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Overview
Description
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and two trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic trifluoromethylation reactions. The aminomethyl group can be introduced via reductive amination of a suitable precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aminomethyl group can form hydrogen bonds with target proteins, modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
2-(aminomethyl)phenol: Lacks the trifluoromethyl groups, leading to lower lipophilicity and different pharmacokinetic properties.
2,4,6-tris(trifluoromethyl)phenol: Contains an additional trifluoromethyl group, which may enhance its chemical stability but alter its biological interactions.
Uniqueness
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is unique due to the combination of its aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7F6NO |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)5-1-4(3-16)7(17)6(2-5)9(13,14)15/h1-2,17H,3,16H2 |
InChI Key |
WXFOKADPITZUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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